Hexanoate

Overview

Description

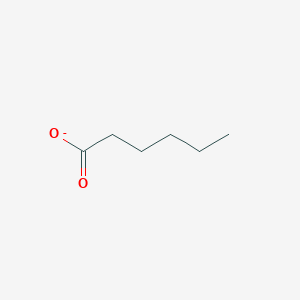

Hexanoate is a short-chain fatty acid anion that is the conjugate base of hexanoic acid (also known as caproic acid). It has a role as a human metabolite and a plant metabolite. It is a short-chain fatty acid anion, a straight-chain saturated fatty acid anion and a fatty acid anion 6:0. It is a conjugate base of a hexanoic acid.

Scientific Research Applications

Biofuel Production

Hexanoate is increasingly being explored as a biofuel additive due to its favorable combustion properties and ability to reduce harmful emissions. Research indicates that mixtures of hexyl this compound and 1-hexanol can be synthesized from renewable sources such as grape pomace, providing a sustainable alternative to traditional diesel fuels. These mixtures have shown significant reductions in carbon monoxide and soot emissions when blended with commercial diesel fuel, maintaining engine performance even at high blend ratios (up to 20 vol%) .

Table 1: Performance of this compound-Based Biofuels

| Fuel Composition | CO Emissions Reduction | Soot Emissions Reduction | Engine Performance |

|---|---|---|---|

| Diesel | Baseline | Baseline | Baseline |

| 80% Diesel + 20% Hexyl this compound | >40% reduction | >40% reduction | Maintained |

| 80% Diesel + 20% 1-Hexanol | >40% reduction | >40% reduction | Maintained |

Health and Nutrition

This compound has been studied for its effects on lipid metabolism and insulin sensitivity. In clinical settings, this compound supplementation has demonstrated potential benefits in improving metabolic parameters in individuals with obesity. Specifically, this compound can enhance the release of beneficial metabolites and hormones during digestion, potentially aiding in the management of chronic low-grade inflammation associated with obesity .

Case Study: this compound-Enriched Sunflower Oil

A study involving this compound-enriched sunflower oil showed that it could increase circulating levels of butyrate and this compound, leading to improved postprandial metabolic profiles in overweight individuals. The findings suggest that this oil could serve as a palatable alternative to traditional butyrate supplements .

Food Industry Applications

This compound is utilized as a flavoring agent in the food industry due to its pleasant aroma and taste profile. It is commonly used to produce various fruit flavors such as apple and banana. The synthesis of isoamyl this compound, for example, is optimized through various catalytic processes using deep eutectic solvents, enhancing flavor development in food products .

Table 2: Flavoring Applications of this compound

| Flavor Type | This compound Compound |

|---|---|

| Apple Flavor | Isoamyl this compound |

| Pineapple Flavor | Isoamyl this compound |

| Banana Flavor | Isoamyl this compound |

Industrial Applications

In industrial settings, hexanoic acid (from which hexanoates are derived) is used in the production of lubricants, adhesives, sealants, and coatings. Its properties make it suitable for applications requiring chemical stability and resistance to degradation . Additionally, hexanoic acid serves as an intermediate in the synthesis of various chemicals used across multiple sectors.

Q & A

Basic Research Questions

Q. What experimental methodologies are recommended for synthesizing hexanoate esters via acid-catalyzed esterification?

- Methodological Answer : Use heterogeneous catalysts like Amberlyst-15 to optimize reaction parameters (e.g., molar ratio of hexanoic acid to alcohol, catalyst loading, temperature). Characterize products via FTIR spectroscopy to confirm ester functional groups (C=O stretch at ~1740 cm⁻¹) and quantify yield using GC-MS. Kinetic models (e.g., pseudo-homogeneous or Langmuir-Hinshelwood) can be developed using MATLAB or Sigma-Plot to validate reaction mechanisms .

Q. Which analytical techniques are critical for characterizing this compound derivatives in oxidation studies?

- Methodological Answer : Employ gas chromatography (GC) with flame ionization or mass spectrometry (GC-MS) to profile reactants, intermediates, and products. For example, in methyl this compound oxidation, use a jet-stirred reactor at controlled pressures (e.g., 10 atm) and temperatures (500–1000 K) to study regimes like cool flame and negative temperature coefficient (NTC). Validate results against detailed kinetic mechanisms (e.g., 435 species, 1875 reactions) .

Q. How can thermodynamic parameters (ΔH, ΔG) be determined for this compound synthesis?

- Methodological Answer : Calculate activation energy (Ea) and Gibbs free energy (ΔG) using the Eyring-Polanyi equation and Arrhenius plots derived from kinetic data. For esterification, correlate temperature-dependent equilibrium constants (Keq) with Van’t Hoff plots. Experimental validation via calorimetry or computational tools like Gaussian for enthalpy changes is recommended .

Q. What role does sodium this compound play in surfactant formulations for emulsion stabilization?

- Methodological Answer : Sodium this compound’s amphiphilic structure reduces interfacial tension between immiscible phases (e.g., oil-water). Design emulsions by adjusting pH and ionic strength to optimize micelle formation. Use dynamic light scattering (DLS) to measure droplet size and zeta potential for stability assessment. Environmental factors (e.g., temperature at 2–8°C storage) must be controlled to prevent degradation .

Q. What safety protocols are essential for handling this compound derivatives in laboratory settings?

- Methodological Answer : Adhere to permissible exposure limits (PELs) for hexanol precursors (e.g., 50 ppm airborne concentration). Use fume hoods for volatile reactions and avoid incompatible materials (strong acids, oxidizers). Monitor storage conditions to prevent explosive mixtures with air .

Advanced Research Questions

Q. How can synthetic microbial co-cultures optimize this compound production from CO₂?

- Methodological Answer : Engineer co-cultures of Acetobacterium woodii (for acetate synthesis) and Clostridium drakei (for chain elongation) in continuous bioreactors. Optimize H₂/CO₂ gas ratios and genetic modifications to minimize byproducts (e.g., butyrate). Use metabolomics (LC-MS) to track carbon flux and qPCR to monitor microbial population dynamics .

Q. How to resolve contradictions between kinetic models and experimental data in this compound oxidation?

- Methodological Answer : Perform sensitivity analysis on kinetic mechanisms to identify rate-limiting steps. For methyl this compound, compare simulated concentration profiles (e.g., CO, CH₂O) with experimental GC data. Adjust pre-exponential factors or activation energies in the model to align with observed NTC behavior .

Q. What advanced NMR techniques elucidate ligand exchange dynamics in this compound-capped quantum dots (QDs)?

- Methodological Answer : Use ¹³C CODEX NMR to study ligand mobility on CdSe QDs. Compare scenarios of random vs. partitioned ligand distribution (e.g., this compound vs. myristate). Simulations can quantify rotational diffusion rates and conformational modes (stationary, tgg rotation) to optimize ligand shell stability .

Q. How does this compound participate in anaerobic chain elongation pathways for medium-chain fatty acid production?

- Methodological Answer : In microbial systems, this compound forms via β-oxidation reversal, combining acetate and ethanol. Use isotopic labeling (¹³C-acetate) with metabolomic tracing to map pathways. Optimize reactor conditions (pH 5.5–6.5, redox potential <-300 mV) to favor this compound over shorter-chain acids .

Q. How to design experiments studying the negative temperature coefficient (NTC) regime in this compound oxidation?

- Methodological Answer : Utilize a jet-stirred reactor with controlled residence time (1 s) and pressure (10 atm). Measure intermediate species (e.g., ketohydroperoxides) via synchrotron photoionization mass spectrometry. Vary equivalence ratios (fuel-lean to fuel-rich) to isolate NTC behavior and validate with CHEMKIN simulations .

Q. Methodological Best Practices

- Data Analysis : Use statistical tools (e.g., ANOVA, PCA) to assess variability in kinetic or microbial studies. For contradictions, apply error propagation models to quantify uncertainty in GC or NMR measurements .

- Experimental Design : Include controls for abiotic reactions in microbial studies and account for internal/external diffusion limitations in catalytic systems via Weisz-Prater criteria .

Properties

CAS No. |

151-33-7 |

|---|---|

Molecular Formula |

C6H11O2- |

Molecular Weight |

115.15 g/mol |

IUPAC Name |

hexanoate |

InChI |

InChI=1S/C6H12O2/c1-2-3-4-5-6(7)8/h2-5H2,1H3,(H,7,8)/p-1 |

InChI Key |

FUZZWVXGSFPDMH-UHFFFAOYSA-M |

SMILES |

CCCCCC(=O)[O-] |

Canonical SMILES |

CCCCCC(=O)[O-] |

Synonyms |

Bi(OHex)3 bismuth(III)hexanoate calcium hexanoate calcium N-hexanoate caproate caproic acid caproic acid sodium salt capronic Acid hexanoate hexanoic acid hexanoic acid, barium salt hexanoic acid, calcium salt hexanoic acid, copper (2+) salt hexanoic acid, manganese (2+) salt hexanoic acid, nickel (2+) salt hexanoic acid, potassium salt hexanoic acid, rhodium (2+) salt hexanoic acid, sodium salt hexanoic acid, sodium salt (1:1) hexanoic acid, sodium salt, 1-(11)C-labeled n-caproic acid sodium caproate sodium capronate sodium hexanoate |

Origin of Product |

United States |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.